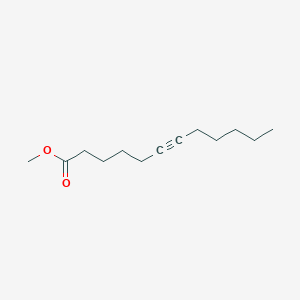![molecular formula C25H36N2O B14607602 (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene CAS No. 60692-76-4](/img/structure/B14607602.png)
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound is notable for its unique substituents: a 2-methylbutyl group on one phenyl ring and an octyloxy group on the other. These substituents can significantly influence the compound’s physical and chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.
For this specific compound, the starting materials would be 4-(2-methylbutyl)aniline and 4-(octyloxy)aniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, typically involves large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction can convert the diazene group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzenes depending on the electrophile used.
Scientific Research Applications
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced isomerization.
Medicine: Explored for drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene primarily involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its (E) and (Z) isomers. This photoresponsive behavior allows it to act as a molecular switch, influencing various molecular targets and pathways, such as altering the conformation of proteins or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound with no substituents.
Disperse Orange 3: An azobenzene derivative used as a dye.
4,4’-Dihydroxyazobenzene: An azobenzene with hydroxyl groups.
Uniqueness
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The 2-methylbutyl and octyloxy groups can influence the compound’s solubility, stability, and photoresponsive behavior, making it suitable for specialized applications that other azobenzenes may not fulfill.
Properties
CAS No. |
60692-76-4 |
|---|---|
Molecular Formula |
C25H36N2O |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
[4-(2-methylbutyl)phenyl]-(4-octoxyphenyl)diazene |
InChI |
InChI=1S/C25H36N2O/c1-4-6-7-8-9-10-19-28-25-17-15-24(16-18-25)27-26-23-13-11-22(12-14-23)20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
InChI Key |
QQAPBVIXDXEGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)

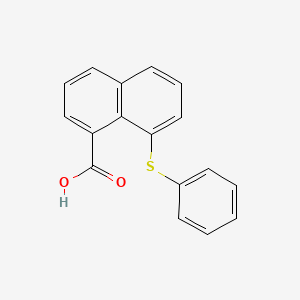

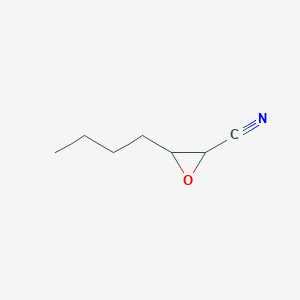
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
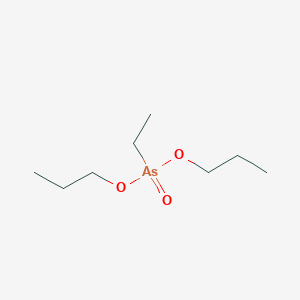
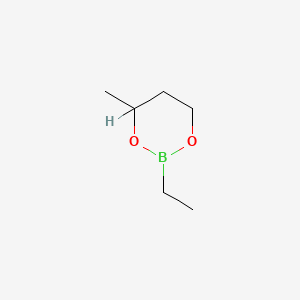
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)

